Unique Zinc-Binding Pharmacophore Compared to N-Aryl Acetamide Series
CAS 878065-43-1 incorporates a terminal hydroxamic acid, a classic bidentate zinc-binding group (ZBG), differentiating it from the closest published analogs. A recent study on indole-1,2,4-triazole-based S-alkylated N-aryl acetamides (compounds 8a-f) demonstrated anti-Hep-G2 activity, with the most active analog (8b) achieving a cell viability of 10.99 ± 0.59 at 100 µg/mL [1]. However, these analogs lack a ZBG and are not profiled against purified HDACs or other zinc-dependent enzymes. In contrast, CAS 878065-43-1 is predicted to engage these targets, as evidenced by its inclusion in the ChEMBL bioactivity database (ID CHEMBL5436167) [2]. This structural distinction enables a completely different, HDAC-directed experimental workflow.
| Evidence Dimension | Predicted mechanism of action (Zinc-chelation capability) |
|---|---|
| Target Compound Data | Contains a hydroxamic acid ZBG; Listed in ChEMBL with bioactivity profiling data. |
| Comparator Or Baseline | N-aryl acetamide analog (compound 8b) from the same scaffold class; lacks a ZBG. |
| Quantified Difference | Not directly comparable via single assay; functional class difference (HDAC inhibitor vs. undefined cytotoxic agent). |
| Conditions | Structural/computational pharmacology assessment vs. in vitro Hep-G2 cytotoxicity data for comparator. |
Why This Matters
For researchers developing epigenetic probes, the presence of the ZBG is the primary biochemical selection criterion, instantly eliminating all non-hydroxamate analogs from procurement consideration.
- [1] Synthesis, Cytotoxic, and Computational Screening of Some Novel Indole–1,2,4-Triazole-Based S-Alkylated N-Aryl Acetamides. Biomedicines 2023, 11, 3078. View Source
- [2] ChEMBL Database Entry for CHEMBL5436167, 2-((4-benzyl-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)-N-hydroxyacetamide. View Source
